

A Technical Guide to the Solubility of 3-Acetoxybenzofuran in Common Organic Solvents

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Compound of Interest

Compound Name: 3-Acetoxybenzofuran

Cat. No.: B1272115

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Disclaimer: A comprehensive review of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for **3-acetoxybenzofuran** in common organic solvents. This guide provides qualitative solubility information based on chemical principles, a detailed experimental protocol for determining precise solubility, and a conceptual framework for understanding solvent selection.

Introduction

3-Acetoxybenzofuran (CAS No. 93680-80-9), also known as benzofuran-3-yl acetate, is a clear, light-yellow liquid with the chemical formula $C_{10}H_8O_3$ and a molecular weight of 176.17 g/mol. [1][2] As a functionalized benzofuran derivative, it serves as a valuable intermediate in the synthesis of various biologically and pharmaceutically active compounds. [1] Understanding its solubility in organic solvents is critical for optimizing reaction conditions, developing purification strategies (such as crystallization and chromatography), and formulating products.

This technical guide summarizes the expected solubility profile of **3-acetoxybenzofuran**, provides a standardized experimental protocol for quantitative solubility determination, and illustrates key logical and experimental workflows.

Physicochemical Properties & Predicted Solubility

While specific experimental data is unavailable, an analysis of the molecule's structure—comprising a moderately polar ester group and a larger, aromatic benzofuran core—allows for a qualitative prediction of its solubility. The compound has a calculated octanol/water partition coefficient (logP) of 2.358, indicating significantly higher solubility in organic media than in water, where it is known to be insoluble.^{[1][3][4]}

The parent compound, 2,3-benzofuran, is miscible with alcohol, ether, benzene, and petroleum ether.^[5] By extension, **3-acetox benzofuran** is expected to be soluble in a wide range of common organic solvents.

Table 1: Predicted Qualitative Solubility of **3-Acetoxybenzofuran**

Solvent Class	Common Solvents	Predicted Solubility	Rationale
Polar Aprotic	Acetone, Ethyl Acetate,	Miscible / Very Soluble	The ester group can engage in dipole-dipole interactions with these solvents.
	Dichloromethane (DCM)		
Polar Protic	Ethanol, Methanol	Soluble	Capable of hydrogen bonding with the solvent, though the large nonpolar core may limit miscibility.
Nonpolar	Toluene, Hexane	Soluble / Sparingly	The aromatic benzofuran core allows for van der Waals interactions, especially with aromatic solvents.

Experimental Protocol: Equilibrium Shake-Flask Method

To obtain quantitative data, a standardized method such as the equilibrium shake-flask method, adapted from OECD Guideline 105, is recommended.^[6] This protocol is a reliable way to

determine the saturation point of a solute in a given solvent at a specific temperature.

3.1 Materials & Equipment

- **3-Acetoxybenzofuran** (purity \geq 95%)
- Analytical grade organic solvents (e.g., ethanol, acetone, ethyl acetate, etc.)
- Analytical balance (\pm 0.1 mg)
- Glass vials with PTFE-lined screw caps
- Constant temperature orbital shaker or incubator (e.g., set to 25 °C)
- Syringe filters (0.22 μ m or 0.45 μ m, solvent-compatible)
- Calibrated analytical instrumentation (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer)
- Volumetric flasks, pipettes, and syringes

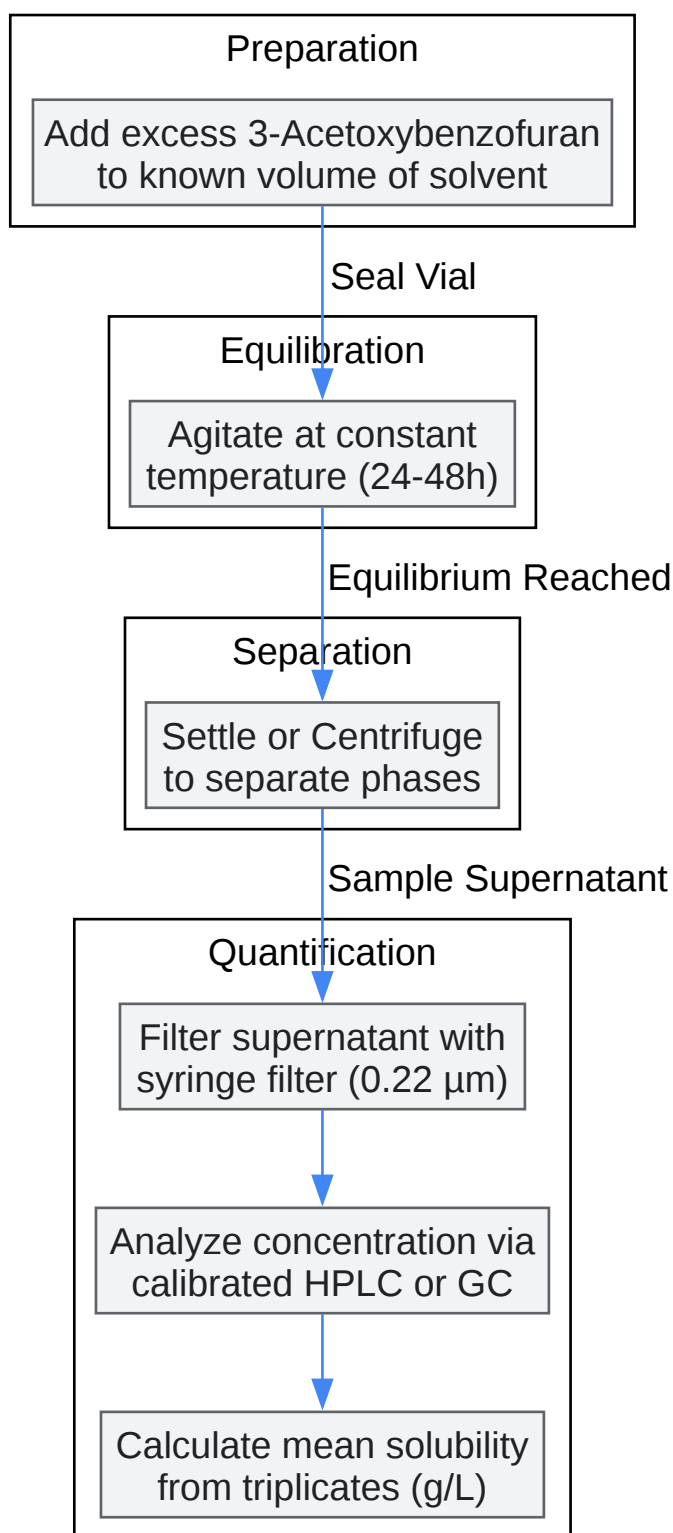
3.2 Procedure

- **Preparation:** Add an excess amount of **3-acetoxybenzofuran** to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. An excess is critical to ensure a saturated solution is formed.
- **Equilibration:** Tightly seal the vials and place them in the constant temperature shaker. Agitate the samples for a minimum of 24 to 48 hours to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solute.
- **Phase Separation:** After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid/liquid to settle. Centrifugation at the same temperature can be used to accelerate this process.
- **Sampling & Dilution:** Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

- Quantification:
 - Gravimetric Method: Weigh the flask with the filtered solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a mild temperature. Weigh the flask again to determine the mass of the dissolved **3-acetoxybenzofuran**.
 - Chromatographic/Spectroscopic Method: Dilute the filtered solution to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the sample using a validated HPLC, GC, or UV-Vis method to determine its concentration.
- Data Reporting: Perform the experiment in triplicate for each solvent. Report the solubility as a mean \pm standard deviation in units of g/L, mg/mL, or mol/L.

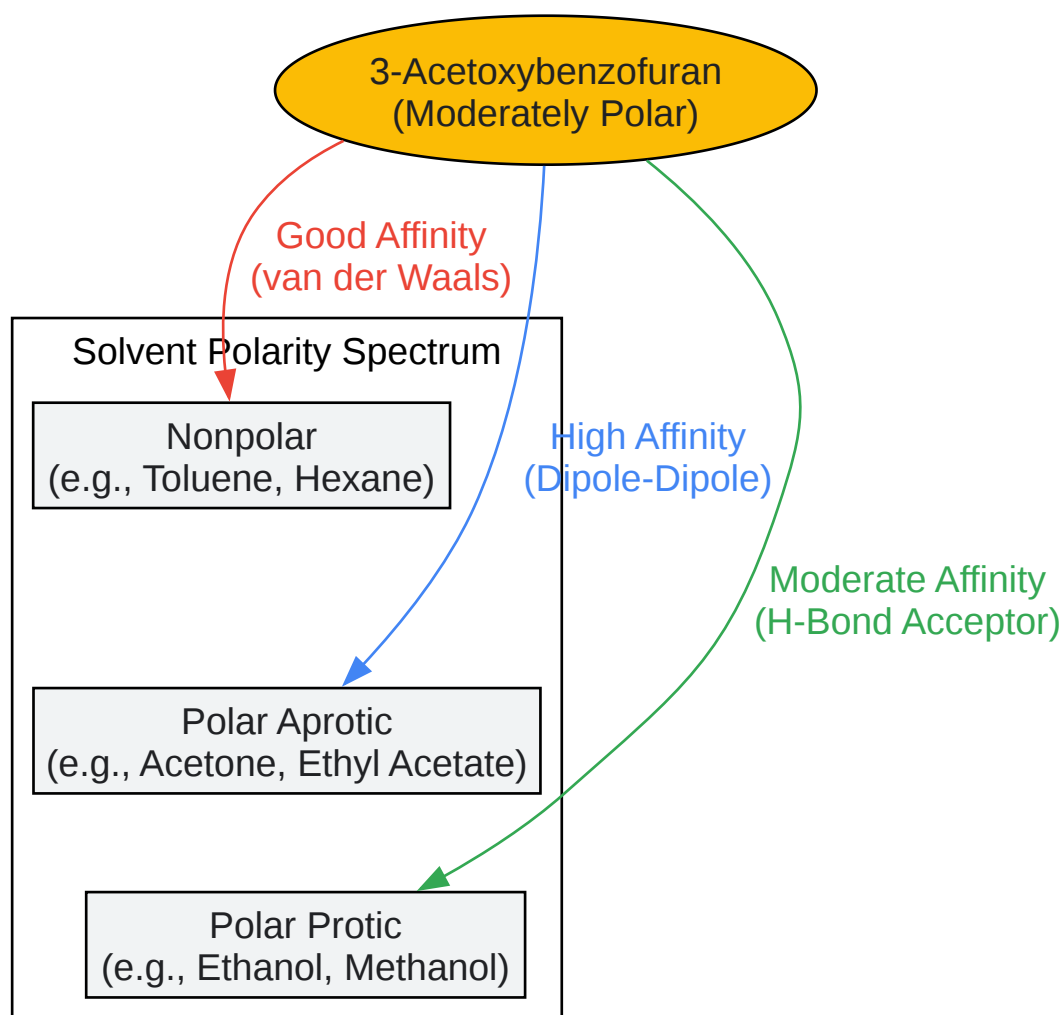
Visualized Workflows and Relationships

To aid in understanding the experimental and theoretical concepts, the following diagrams are provided.



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Caption: Experimental workflow for the equilibrium shake-flask solubility determination method.



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Caption: Logical relationship between solvent polarity and predicted solubility of **3-acetoxybenzofuran**.

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